5,8-Quinolinedione, 7-amino-2-methyl-6-(1-pyrrolidinylmethyl)-
Description
The compound 5,8-quinolinedione, 7-amino-2-methyl-6-(1-pyrrolidinylmethyl)- belongs to the 5,8-quinolinedione scaffold, a pharmacologically significant framework known for its anticancer, antibacterial, and antifungal properties . This derivative features:
- C-7 amino group: Common in natural 5,8-quinolinedione antibiotics, linked to enhanced biological activity .
- C-6 1-pyrrolidinylmethyl substituent: A synthetic modification influencing solubility and target interactions.
- C-2 methyl group: Substitutions at this position may reduce activity compared to non-C2-substituted analogs .
The structural uniqueness of this compound lies in the combination of substituents at C-6, C-7, and C-2, which collectively modulate its bioactivity and physicochemical properties.
Properties
CAS No. |
61324-57-0 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-amino-2-methyl-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H17N3O2/c1-9-4-5-10-13(17-9)15(20)12(16)11(14(10)19)8-18-6-2-3-7-18/h4-5H,2-3,6-8,16H2,1H3 |
InChI Key |
QMFQFOVVBIRZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)CN3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methyl-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline core can be constructed through the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-amino-2-methyl-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated quinoline intermediates, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-amino-2-methyl-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-amino-2-methyl-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with DNA or proteins can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Analysis
Structure–Activity Relationship (SAR) Insights
- C-6 vs. C-7 Substitution: C-6 substituents (e.g., pyrrolidinylmethyl, chloro) generally correlate with higher anticancer activity compared to C-7 substitutions, though exceptions exist . C-7 amino groups are critical for mimicking natural antibiotics but require balancing with steric effects .
- C-2 Methyl Group :
- Spectroscopic Differentiation :
Key Research Findings
Anticancer Activity :
- The target compound’s pyrrolidinylmethyl group may enhance DNA intercalation or enzyme inhibition (e.g., NQO1 targeting), though direct data are pending .
- Compound 22’s potency against A549 cells highlights the efficacy of C-6 halogen/aryl combinations .
Antibacterial Potential: Bis-thio derivatives (e.g., CAS 491877-14-6) show promise against resistant bacterial strains due to redox cycling .
Spectroscopic Tools :
- FT-IR and XRD are critical for resolving substitution patterns, especially when NMR is inconclusive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
